molecular formula C36H71NO3 B3026381 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide CAS No. 2011762-82-4

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide

Cat. No.: B3026381
CAS No.: 2011762-82-4
M. Wt: 569.0 g/mol
InChI Key: VODZWWMEJITOND-MOZMBTNASA-N
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Description

C18 Ceramide-d3 (d18:1/18:0) is intended for use as an internal standard for the quantification of C18 Ceramide (d18:1/18:0) by GC- or LC-MS. C18 Ceramide is an endogenous bioactive sphingolipid. It is the primary short-chain ceramide found in brain tissue whose synthesis is regulated by longevity-assurance homologue 1 (Lass1) in mice. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells. It is selectively downregulated in 32 human head and neck squamous cell carcinoma tumor tissues as compared to non-squamous tumor tissues. C18 Ceramide concentration is significantly higher in muscle tissue of type 2 diabetic patients compared with non-diabetic patients and is positively correlated to body mass index and inversely related to insulin sensitivity.

Mechanism of Action

Target of Action

C18-Ceramide-d3, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .

Mode of Action

C18-Ceramide-d3 interacts with its targets, the CerS, altering metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation . This interaction results in changes in the function of the cell, such as inducing cell growth inhibition and apoptosis .

Biochemical Pathways

C18-Ceramide-d3 is involved in the sphingolipid synthesis pathway . Ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

It is known that ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols, and fatty acids through a de novo pathway, a sphingomyelin (sm) hydrolysis pathway, and a catabolic pathway .

Result of Action

The molecular and cellular effects of C18-Ceramide-d3’s action include the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specifically, increased levels of C18-Ceramide-d3 have been associated with poorer overall survival in individuals with metastatic castration-resistant prostate cancer .

Action Environment

The action, efficacy, and stability of C18-Ceramide-d3 can be influenced by environmental factors. For instance, vitamin D supplementation has been shown to significantly enhance plasma C18-Ceramide-d3 levels in patients with Type 2 Diabetes . This suggests that dietary factors and supplements can influence the levels and activity of C18-Ceramide-d3 in the body.

Biochemical Analysis

Biochemical Properties

C18-Ceramide-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with longevity-assurance homologue 1 (Lass1) in mice, which regulates its synthesis . The nature of these interactions is typically regulatory, influencing the function and activity of these biomolecules.

Cellular Effects

C18-Ceramide-d3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, increased expression of C18-Ceramide-d3 has been observed to reduce cell growth in UM-SCC-22A squamous cell carcinoma cells .

Molecular Mechanism

The molecular mechanism of action of C18-Ceramide-d3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to Lass1, influencing its activity and thereby regulating the synthesis of C18 Ceramide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C18-Ceramide-d3 change over time. It has a certain degree of stability, but degradation can occur under specific conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of C18-Ceramide-d3 vary with different dosages in animal models. Threshold effects have been observed in these studies, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

C18-Ceramide-d3 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

C18-Ceramide-d3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of C18-Ceramide-d3 affects its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

18,18,18-trideuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-MOZMBTNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
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N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide
Reactant of Route 6
Reactant of Route 6
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide

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